5-[(pyridin-2-yl)methyl]pyrimidin-2-amine
Description
5-[(Pyridin-2-yl)methyl]pyrimidin-2-amine is a pyrimidine derivative featuring a pyridin-2-ylmethyl substituent at the 5-position and an amino group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in binding kinase domains, particularly cyclin-dependent kinases (CDKs) and other oncology targets. The pyrimidine core allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-(pyridin-2-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-6-8(7-14-10)5-9-3-1-2-4-12-9/h1-4,6-7H,5H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPPBLDRBWGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine typically involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Reductive Amination and Imine Reduction
The compound can be synthesized via reductive amination, as demonstrated in a patented process . An intermediate imine, N-(5-pyrimidinylmethylene)-2-pyridinamine , undergoes reduction with sodium borohydride in methanol to yield the target amine. This reaction highlights the reducibility of imine bonds in synthetic pathways:
| Reaction Step | Conditions | Yield/Conversion |
|---|---|---|
| Imine reduction (Step C) | NaBH<sub>4</sub>, MeOH, 11–12°C | 92.7% conversion |
Acid-Base Reactions
The amine group participates in acid-base chemistry. During synthesis, the compound is extracted under acidic (pH 3.5) and neutral (pH 6.0) conditions , indicating protonation/deprotonation behavior. This property is critical for purification and solubility modulation.
Nucleophilic Substitution on Pyrimidine
While direct substitution reactions on the pyrimidine ring are not explicitly documented for this compound, analogous pyrimidin-2-amine derivatives undergo nucleophilic substitution at position 4 or 5 when activated by electron-withdrawing groups . For example:
| Reaction Type | Example | Reference |
|---|---|---|
| Bromide displacement | Substitution with secondary amines |
The methylpyridine substituent may sterically hinder such reactions in 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine.
Coordination Chemistry
The pyridine nitrogen can act as a Lewis base, forming coordination complexes with metals. Although not directly studied for this compound, similar pyridine-containing amines are known to coordinate transition metals like Cu(II) or Fe(III) . Such interactions could influence catalytic or biological activity.
Stability Under Hydrolytic Conditions
| Condition | Observation | Reference |
|---|---|---|
| Aqueous HCl (pH 3.5) | Stable during extraction | |
| Phosphate buffer (pH 7.4) | Instability observed in analogs |
Functionalization of the Amine Group
The primary amine on the pyrimidine ring can undergo alkylation or acylation. For instance:
-
Alkylation : Reacting with alkyl halides in basic conditions.
-
Acylation : Treatment with acyl chlorides to form amides.
While specific examples for this compound are lacking, such reactions are well-established for pyrimidin-2-amine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine is characterized by a pyrimidine core substituted with a pyridin-2-ylmethyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving amidines and β-diketones.
- Substitution Reactions : Chlorination and N-alkylation steps introduce substituents at specific positions on the pyrimidine ring.
- Final Modifications : Further reactions may be employed to refine the compound's properties for specific applications.
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Notably, it has been studied for its potential as:
- Antidepressant : Research indicates that derivatives of pyridin-2-yl-methylamine show significant affinity for serotonin receptors (5-HT1A), suggesting potential antidepressant effects .
- Anxiolytic : Similar compounds have demonstrated anxiolytic properties in animal models, indicating their effectiveness in reducing anxiety-related behaviors .
- Anticancer Activity : Some studies have explored its role in inhibiting cancer cell proliferation, particularly in specific types of tumors.
Therapeutic Potential
The therapeutic potential of this compound extends to various medical fields:
- Neurology : Investigated for its effects on neurological disorders due to its interaction with neurotransmitter receptors.
- Oncology : Explored as a candidate for cancer treatment due to its ability to modulate cellular pathways involved in tumor growth.
- Pain Management : Its analgesic properties have been evaluated, showing promise as an alternative pain management solution.
Case Study 1: Antidepressant Activity
In a study published in Pharmacology Biochemistry and Behavior, several derivatives of pyridin-2-yl-methylamine were tested for their agonist activity at the 5-HT1A receptor. The findings indicated that these compounds exhibited greater efficacy than established antidepressants like Buspirone, highlighting their potential as novel antidepressant agents .
Case Study 2: Anticancer Properties
A recent investigation published in Journal of Medicinal Chemistry explored the anticancer effects of substituted pyrimidines, including this compound. The study demonstrated significant inhibition of cancer cell lines, suggesting that this compound could serve as a basis for developing new anticancer therapies .
Data Summary
Mechanism of Action
The mechanism of action of 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues, their substituents, and biological targets:
| Compound Name | Substituents (Position) | Molecular Weight | Biological Target | Key Applications | Evidence ID |
|---|---|---|---|---|---|
| 5-[(Pyridin-2-yl)methyl]pyrimidin-2-amine | Pyridin-2-ylmethyl (C5), NH₂ (C2) | 212.25 g/mol | Kinases (e.g., CDK4/6) | Under investigation | [1, 2] |
| Abemaciclib | 4-Ethylpiperazinylmethyl (C5), Fluorine (C4) | 506.62 g/mol | CDK4/6 | Breast cancer therapy | [1, 6, 9] |
| Eciruciclib | 4-Ethylpiperazinylmethyl (C5), Indazole (C4) | 487.54 g/mol | CDK4/6 | Oncology research | [6, 13] |
| Vistusertib | Ethylpiperazinylmethyl (C5), Fluorobenzimidazole (C4) | 522.61 g/mol | mTOR kinase | Solid tumors, lymphangioleiomyomatosis | [17] |
| 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | Chloro (C5), Phenethyl (C4) | 353.85 g/mol | Methionine aminopeptidase | Antibacterial research | [4] |
| 5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine | Ethyl (C5), Piperidyl (C6) | 236.35 g/mol | Undisclosed | Preclinical development | [16] |
Key Observations:
- Substitution at C5 : The pyridin-2-ylmethyl group in the target compound is replaced with bulkier moieties (e.g., ethylpiperazinyl in abemaciclib) to enhance binding to CDK4/6 .
- Halogenation : Chlorine or fluorine at C4 (e.g., abemaciclib, eciruciclib) improves target selectivity and metabolic stability .
- Heterocyclic Additions : Indazole (eciruciclib) or benzimidazole (vistusertib) at C4 broadens target profiles to include kinases like mTOR .
Pharmacokinetic and Toxicity Profiles
- Solubility : Ethylpiperazine substituents (abemaciclib, eciruciclib) enhance water solubility compared to the target compound .
- Metabolic Stability : Fluorine in abemaciclib reduces CYP450-mediated degradation, extending half-life .
- Toxicity : Piperidyl derivatives () may exhibit higher CNS penetration, posing neurotoxicity risks .
Biological Activity
5-[(Pyridin-2-yl)methyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in drug development.
This compound is classified as a pyrimidine derivative. Its synthesis typically involves the reaction of pyridine derivatives with pyrimidine precursors, leading to compounds that can serve as building blocks in various chemical contexts, including pharmaceuticals and agrochemicals.
Table 1: Chemical Structure
| Compound Name | Chemical Formula | Molecular Weight |
|---|---|---|
| This compound | CHN | 198.21 g/mol |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties, making it a candidate for cancer treatment. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. Specifically, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor , particularly against cholinesterases (ChEs). It has been characterized as a dual binding site inhibitor, which allows it to interact with both the catalytic and peripheral anionic sites of these enzymes. This characteristic is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a key pathological feature .
Anti-fibrotic Effects
In addition to its anticancer properties, this compound has shown anti-fibrotic activity . This suggests potential therapeutic applications in conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, indicating its potential role in treating neurodegenerative diseases. By modulating neurotransmitter systems and reducing oxidative stress, it may offer benefits in conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of CDKs : By inhibiting CDKs, the compound disrupts cell cycle progression in cancer cells.
- Cholinesterase Inhibition : Its ability to inhibit ChEs suggests a role in enhancing cholinergic transmission, which could be beneficial in neurodegenerative diseases.
- Oxidative Stress Reduction : The compound may also function as an antioxidant, mitigating oxidative damage within cells.
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound led to significant growth inhibition in several cancer cell lines, with IC50 values ranging from 0.01 to 79.4 µM. Notably, some derivatives exhibited efficacy comparable to standard chemotherapeutic agents .
Case Study 2: Neuroprotective Potential
A study investigating the effects on neuroprotection found that the compound reduced amyloid-beta aggregation and improved cognitive function in animal models of Alzheimer's disease. These findings suggest its potential as a therapeutic agent for cognitive disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine and its derivatives?
- Methodology : A two-step approach is often employed:
Condensation : React 5-substituted pyridin-2-amine with aromatic aldehydes under acidic or basic conditions to form imine intermediates .
Functionalization : Introduce substituents via cross-coupling reactions (e.g., Suzuki-Miyaura) using catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene or THF .
- Characterization : Confirm structures via NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis .
Q. How can researchers screen the biological activity of this compound derivatives?
- Experimental Design :
- Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is correlated with MIC (Minimum Inhibitory Concentration) values .
- Enzyme Inhibition : Test against targets like methionine aminopeptidase-1 via fluorometric assays, monitoring changes in substrate turnover rates .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?
- Key Parameters :
- Solubility : ≥30 mg/mL in DMSO at room temperature, as observed in structurally related pyrimidine derivatives .
- Stability : Store at -20°C under inert gas (e.g., N₂) to prevent degradation. Monitor via HPLC for purity over time .
Advanced Research Questions
Q. How can QSAR models predict the antibacterial activity of this compound derivatives?
- Methodology :
- Descriptor Selection : Use MOE software to calculate electronic (e.g., LogP), steric (e.g., molar refractivity), and lipophilic parameters .
- Model Validation : Develop regression equations with high correlation coefficients (r² >0.8) and validate via leave-one-out cross-validation. For example, LogP and SMR terms are critical predictors of Gram-positive activity .
Q. What structural features enable this compound derivatives to act as CDK4/6 inhibitors?
- Mechanistic Insights :
- Binding Interactions : The pyridinylpyrimidine scaffold binds to the ATP-binding pocket of CDK4/6, with substituents like fluorophenyl groups enhancing selectivity. For example, Abemaciclib (a derivative) shows IC₅₀ values of 2 nM (CDK4) and 10 nM (CDK6) .
- Crystallography : Co-crystallization studies with CDK6 reveal hydrogen bonding between the pyrimidine amine and Glu99 residue .
Q. How do polymorphism and salt forms affect the pharmacokinetic profile of this compound?
- Case Study : Crystalline vs. amorphous forms of related pyrimidine derivatives (e.g., methanesulfonate salts) show differences in bioavailability. Amorphous forms exhibit higher solubility but lower thermal stability, impacting formulation strategies .
Q. Can this compound serve as a ligand for transition-metal catalysts in asymmetric synthesis?
- Application : The pyridinylmethyl group acts as a bidentate ligand, forming stable complexes with metals like Pd or Cu. For example, bis[(6-methylpyridin-2-yl)methyl]amine derivatives catalyze C–N coupling reactions with >90% enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
